3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid
Description
3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid is a piperazine-derived compound characterized by a dimethylcarbamoyl substitution at the 4-position of the piperazine ring and a propanoic acid side chain. The propanoic acid moiety contributes to acidity, enabling salt formation (e.g., dihydrochloride derivatives, as seen in and ). Piperazine derivatives are frequently explored for pharmacological applications, including central nervous system (CNS) modulation () and enzyme inhibition, though specific biological data for this compound remain unstated in the provided evidence.
Properties
Molecular Formula |
C10H19N3O3 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-[4-(dimethylcarbamoyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H19N3O3/c1-11(2)10(16)13-7-5-12(6-8-13)4-3-9(14)15/h3-8H2,1-2H3,(H,14,15) |
InChI Key |
BMJVPGZDXZTCFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with dimethylcarbamoyl chloride followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various biological pathways, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Physicochemical Properties
*Note: Values marked with * are estimated based on analogous structures due to incomplete data in evidence.
Key Differences and Implications
Benzyl/Methylphenyl: Balances lipophilicity for prolonged half-life but may reduce solubility.
Salt Forms : Dihydrochloride salts () improve crystallinity and stability, critical for pharmaceutical formulation.
Synthetic Accessibility : The dimethylcarbamoyl group is synthetically straightforward compared to complex heterocycles (e.g., dibenzodiazepine in ), enabling cost-effective production.
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
